This compound can be derived from various natural sources, including fruits and vegetables where fructose is abundant. Enzymatic synthesis methods often utilize phosphorylases to facilitate the formation of this glycoside from simpler sugar precursors.
The synthesis of 4-O-alpha-D-Glucopyranosyl-D-fructose can be achieved through enzymatic methods, particularly using cellobiose phosphorylase. This enzyme catalyzes the reaction between alpha-D-glucose 1-phosphate and 1,5-anhydro-D-fructose, leading to the formation of the desired disaccharide.
Key Parameters:
The enzymatic method offers advantages such as specificity and mild reaction conditions, which can lead to higher yields compared to traditional chemical synthesis methods.
The molecular formula for 4-O-alpha-D-Glucopyranosyl-D-fructose is C12H22O11. The structure features:
4-O-alpha-D-Glucopyranosyl-D-fructose participates in several chemical reactions:
The mechanism by which 4-O-alpha-D-Glucopyranosyl-D-fructose acts within biological systems primarily involves its role as a carbohydrate source. It can be metabolized by various enzymes, providing energy and serving as a substrate for further biochemical reactions.
4-O-alpha-D-Glucopyranosyl-D-fructose exhibits several notable physical and chemical properties:
4-O-alpha-D-Glucopyranosyl-D-fructose has several applications across different fields:
4-O-α-D-Glucopyranosyl-D-fructose (turanose) exhibits complex solvent-dependent tautomerism, with significant populations of furanoid (five-membered ring) and pyranoid (six-membered ring) forms at equilibrium. Nuclear magnetic resonance (NMR) studies reveal stark contrasts between solvents:
Table 1: Tautomeric Distribution of 4-O-α-D-Glucopyranosyl-D-Fructose at 20°C
Solvent | β-Furanoid (%) | α-Furanoid (%) | β-Pyranoid (%) | α-Pyranoid (%) | Keto Form (%) |
---|---|---|---|---|---|
DMSO | 40 | 20 | 36 | 4 | ≤1 |
Water | 10 | 5 | 75 | 10 | ≤1 |
Pyridine | 12 | 8 | 70 | 10 | ≤1 |
Thermodynamic parameters indicate minimal temperature dependence in DMSO (20–70°C), whereas aqueous systems show increased furanoid populations with heating due to entropic favorability [1].
The anomeric center of the fructose moiety displays distinct stability profiles:
Table 2: Anomeric Stability Under Stress Conditions
Condition | Half-life (h) | Major Degradation Pathway | Byproducts Identified |
---|---|---|---|
pH 2.0, 60°C | 6.0 | Glycosidic bond hydrolysis | D-glucose, D-fructose |
pH 7.0, 70°C | >500 | Tautomeric interconversion | β-furanoid increase |
pH 12.0, 25°C | 2.5 | Enolization → fragmentation | Glycolic acid, saccharinic acids |
Hydrogen bonding dictates conformational rigidity and solvation:
Table 3: Hydrogen-Bond Geometry in Key Matrices
Interaction | Distance (Å) | Angle (°) | Matrix | Functional Role |
---|---|---|---|---|
O2−H⋯O10 (intra) | 1.98–2.02 | 159 | Water/Crystalline | Stabilizes glycosidic linkage |
O5⋯H−O2 (intra) | 2.64–2.65 | 106 | Water/Crystalline | Constrains fructose ring |
O6−H⋯O9 (inter) | 1.84 | 171 | Crystalline | Cross-chain crystal packing |
S=O⋯H−O6 (DMSO) | 2.10 | 165 | DMSO | Displaces water; favors furanoid |
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